molecular formula C17H18N2O3 B3980194 N-[2-(SEC-BUTYL)PHENYL]-4-NITROBENZAMIDE

N-[2-(SEC-BUTYL)PHENYL]-4-NITROBENZAMIDE

Cat. No.: B3980194
M. Wt: 298.34 g/mol
InChI Key: PHFODEWVQNOQTN-UHFFFAOYSA-N
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Description

N-[2-(SEC-BUTYL)PHENYL]-4-NITROBENZAMIDE is an organic compound with the molecular formula C17H18N2O3 It is a derivative of benzamide, featuring a sec-butyl group attached to the phenyl ring and a nitro group at the para position of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(SEC-BUTYL)PHENYL]-4-NITROBENZAMIDE typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Amidation: The nitrated benzene derivative is then subjected to amidation, where the amide bond is formed. This can be achieved by reacting the nitrated compound with an appropriate amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Alkylation: The final step involves the introduction of the sec-butyl group. This can be done through a Friedel-Crafts alkylation reaction, where the benzamide derivative is treated with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(SEC-BUTYL)PHENYL]-4-NITROBENZAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The sec-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: Formation of N-[2-(SEC-BUTYL)PHENYL]-4-AMINOBENZAMIDE.

    Substitution: Formation of substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of N-[2-(CARBOXYL)PHENYL]-4-NITROBENZAMIDE.

Scientific Research Applications

N-[2-(SEC-BUTYL)PHENYL]-4-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of novel compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique structural features make it a valuable component in the formulation of advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(SEC-BUTYL)PHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The sec-butyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

N-[2-(SEC-BUTYL)PHENYL]-4-NITROBENZAMIDE can be compared with other benzamide derivatives:

    N-[2-(SEC-BUTYL)PHENYL]-4-AMINOBENZAMIDE: Similar structure but with an amine group instead of a nitro group. It exhibits different chemical reactivity and biological activity.

    N-[2-(SEC-BUTYL)PHENYL]-4-CARBOXYBENZAMIDE: Contains a carboxyl group instead of a nitro group. It has different solubility and reactivity properties.

    N-[2-(SEC-BUTYL)PHENYL]-4-HYDROXYBENZAMIDE: Features a hydroxyl group, leading to different hydrogen bonding interactions and reactivity.

The uniqueness of this compound lies in its combination of a sec-butyl group and a nitro group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-butan-2-ylphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-12(2)15-6-4-5-7-16(15)18-17(20)13-8-10-14(11-9-13)19(21)22/h4-12H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFODEWVQNOQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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